3-O-Methyl-alpha-D-glucopyranose-d7
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Overview
Description
3-O-Methyl-alpha-D-glucopyranose-d7 is a deuterated derivative of 3-O-Methyl-alpha-D-glucopyranose, a glucose analogue. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
3-O-Methyl-alpha-D-glucopyranose-d7 can be synthesized through chemical or enzymatic methods. The chemical synthesis typically involves the methylation of glucose using methyl iodide or methyl iodide copper as methylating agents . The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide to facilitate the methylation process. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-O-Methyl-alpha-D-glucopyranose-d7 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using chromic acid, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include chromic acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
3-O-Methyl-alpha-D-glucopyranose-d7 has several scientific research applications:
Industry: The compound is used in the synthesis of other complex molecules and as a reference standard in analytical chemistry.
Mechanism of Action
3-O-Methyl-alpha-D-glucopyranose-d7 acts as a passive carrier-mediated transported glucose analogue. It primarily targets the sodium-dependent glucose co-transporter (SGLT1) in the body, which plays a crucial role in the absorption of glucose in the small intestine and renal glucose reabsorption. By mimicking glucose, this compound helps researchers study glucose transport mechanisms and the effects of glucose analogues on various biological processes.
Comparison with Similar Compounds
3-O-Methyl-alpha-D-glucopyranose-d7 is unique due to its deuterated nature, which makes it useful in studies requiring isotopic labeling. Similar compounds include:
3-O-Methyl-alpha-D-glucopyranose: The non-deuterated version of the compound, used in similar research applications.
Methyl-alpha-D-glucopyranoside: Another glucose analogue used in enzymatic synthesis and metabolic studies.
2-Deoxy-D-glucose: A glucose analogue used to study glucose metabolism and as a potential therapeutic agent in cancer research.
The uniqueness of this compound lies in its isotopic labeling, which provides additional insights into metabolic pathways and reaction mechanisms.
Properties
Molecular Formula |
C7H14O6 |
---|---|
Molecular Weight |
201.23 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-4-methoxyoxane-2,3,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1/i2D2,3D,4D,5D,6D,7D |
InChI Key |
SCBBSJMAPKXHAH-BKYBMZETSA-N |
Isomeric SMILES |
[2H][C@@]1([C@]([C@@]([C@@](O[C@]1([2H])C([2H])([2H])O)([2H])O)([2H])O)([2H])OC)O |
Canonical SMILES |
COC1C(C(OC(C1O)O)CO)O |
Origin of Product |
United States |
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